![molecular formula C7H10ClN3O2 B2627677 5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride CAS No. 2567502-48-9](/img/structure/B2627677.png)
5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride
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Overview
Description
The compound “5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride” is a derivative of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine . It has been synthesized, characterized, and evaluated for its anticancer activities .
Synthesis Analysis
The synthesis of these derivatives involves the -NH functionalization of the 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine by sulfonyl moieties . The sulfonylation reaction was studied in the presence of different bases to increase its yield using the model reaction between tosyl chloride and the compound .Molecular Structure Analysis
The structures of these derivatives were elucidated by 1H NMR, 13C NMR, infrared, and high-resolution mass spectrometry for further validation of the target compound structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these derivatives include the sulfonylation reaction and the -NH functionalization .Scientific Research Applications
Chemical Research
This compound is used in chemical research, particularly in the synthesis of various organic molecules . It’s a versatile compound that can be used in a variety of chemical reactions .
Antibacterial Activity
One of the significant applications of this compound is its antibacterial activity. It has been found to exhibit excellent antibacterial activity against E. coli (Gram-negative bacteria) and S. aureus (Gram-positive bacteria) . This makes it a potential candidate for the development of new antimicrobial agents .
Antimicrobial Activity
In addition to its antibacterial properties, this compound also shows antimicrobial activity. Imidazo[1,2-a]pyrimidines, a class of compounds to which this compound belongs, are known for their antimicrobial activity .
Analgesic, Antipyretic, and Anti-inflammatory Properties
Imidazo[1,2-a]pyrimidines are also known for their analgesic, antipyretic, and anti-inflammatory properties . This suggests that this compound could potentially be used in the development of new drugs for pain and inflammation management .
Potential Use in Cancer Treatment
While there’s no direct evidence of this compound’s use in cancer treatment, related compounds have shown promise in this area . Therefore, it’s possible that with further research, this compound could also find applications in cancer treatment .
Development of New Drugs
Given its various biological activities, this compound could be used in the development of new drugs . Its antibacterial and antimicrobial properties, in particular, make it a promising candidate for the development of new antimicrobial agents .
Mechanism of Action
The anticancer activities of the new molecules were evaluated against five human cancer cell lines, including A-549, Hs-683, MCF-7, SK-MEL-28, and B16-F10 cell lines . The molecular docking studies showed a strong binding with some kinases, which are linked to MCF-7 and SK-MEL-28 cancer cell lines .
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-7(12)5-4-10-6(9-5)2-1-3-8-10;/h4,8H,1-3H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSWMFMBVUGJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2NC1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H,6H,7H,8H-imidazo[1,2-b]pyridazine-2-carboxylic acid hydrochloride |
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